1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl-
Description
1H-Imidazo[4,5-b]pyridine derivatives are heterocyclic compounds characterized by a fused imidazole and pyridine ring system. The specific derivative 2-butyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine features a butyl group at the 2-position and methyl groups at the 5- and 7-positions.
Synthesis of such compounds typically involves cyclization of 2,3-diaminopyridines with aldehydes under oxidative conditions. For example, elevated temperatures and oxidants like iodine, copper(II) salts, or nitrobenzene are commonly employed . Notably, the butyl substituent may alter reaction kinetics or solubility during synthesis compared to shorter-chain analogs.
Properties
CAS No. |
133052-13-8 |
|---|---|
Molecular Formula |
C12H17N3 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-butyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C12H17N3/c1-4-5-6-10-14-11-8(2)7-9(3)13-12(11)15-10/h7H,4-6H2,1-3H3,(H,13,14,15) |
InChI Key |
LOORDZGKWMTZCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1)C(=CC(=N2)C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Imidazo[4,5-b]pyridine Derivatives
Two main synthetic strategies are reported for the construction of imidazo[4,5-b]pyridine frameworks:
N–C–N Bond Formation Method: This involves the reaction of pyridine diamines with aldehydes or carboxylic acids under oxidative conditions, often catalyzed by FeCl3 or using aerial oxidation under heating. This method builds the imidazo ring onto the pyridine nucleus through condensation and cyclization steps.
N–C–N–C Bond Formation Method: This approach uses Pd- or Cu-catalyzed cyclization of 2-halo-3-acylaminopyridines with amines or amidation reactions of 2-chloro-3-amino-substituted pyridines. These metal-catalyzed routes allow for regiospecific cyclization to form the imidazo[4,5-b]pyridine core.
One-Pot Tandem Synthesis via SNAr Reaction, Reduction, and Heterocyclization
A highly efficient, green, and clean one-pot method has been developed for synthesizing substituted imidazo[4,5-b]pyridines, including derivatives similar to 1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl-, starting from 2-chloro-3-nitropyridine and primary amines. This method is notable for its simplicity, environmental friendliness, and excellent yields.
Key Steps:
Step 1: Nucleophilic Aromatic Substitution (SNAr)
2-chloro-3-nitropyridine reacts with a primary amine (e.g., butylamine for the 2-butyl substituent) in a mixture of water and isopropanol (H2O-IPA) at 80 °C for about 2 hours. This step forms the N-substituted pyridine-2-amine intermediate.Step 2: Reduction of Nitro Group
The nitro group is reduced in situ using zinc dust and concentrated hydrochloric acid at 80 °C for 45 minutes, converting the nitro group to an amino group and yielding pyridine-2,3-diamine derivatives.Step 3: Heterocyclization with Aldehydes
The diamine intermediate is then reacted with substituted aldehydes (for the 5,7-dimethyl substitution, an appropriate dialdehyde or substituted aldehyde can be used) in the same reaction mixture at 85 °C for 10 hours. This condensation and cyclization step forms the imidazo[4,5-b]pyridine ring system.Work-up and Purification
After reaction completion, the mixture is cooled, extracted with ethyl acetate, and the crude product purified by column chromatography. Characterization is done by ^1H NMR, ^13C NMR, and mass spectrometry.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Time | Temperature | Solvent | Notes |
|---|---|---|---|---|---|
| SNAr Reaction | 2-chloro-3-nitropyridine + primary amine | 2 h | 80 °C | H2O-IPA (1:1) | Metal- and base-free |
| Nitro Group Reduction | Zn dust + concd HCl | 45 min | 80 °C | Same as above | In situ reduction |
| Heterocyclization | Substituted aldehyde | 10 h | 85 °C | Same as above | Forms imidazo[4,5-b]pyridine |
| Purification | Extraction and column chromatography | - | Room temp | Ethyl acetate | Final isolation and purification |
Mechanistic Insights and Pathways
Two possible pathways for the heterocyclization step have been proposed:
Route A: Formation of an imine intermediate followed by cyclization and aromatization to yield the imidazo[4,5-b]pyridine.
Route B: Formation of an immonium intermediate leading to cyclization.
Time-dependent ^1H NMR studies monitoring the reaction of diamine intermediates with aldehydes in H2O-IPA support Route A as the predominant pathway, showing initial imine formation followed by cyclization and aromatization.
Specific Considerations for 2-butyl-5,7-dimethyl Substitution
2-Butyl Substitution: The primary amine used in the SNAr step would be butylamine , introducing the butyl group at the 2-position of the imidazo[4,5-b]pyridine.
5,7-Dimethyl Substitution: These methyl groups are typically introduced via the choice of aldehyde in the heterocyclization step or by using appropriately substituted pyridine precursors. For example, 5,7-dimethyl substitution can be achieved by using 3,5-dimethyl-2-chloropyridine derivatives or by employing methyl-substituted aldehydes in the cyclization step.
Alternative Synthetic Routes
- Reduction of 2-nitro-3-aminopyridine with Aldehydes in DMF: Another approach involves the reaction of 2-nitro-3-aminopyridine with substituted aldehydes in DMF, reduced by sodium dithionite (Na2S2O4), followed by recrystallization to yield imidazo[4,5-b]pyridine derivatives. This method is reported for synthesizing 3H-imidazo[4,5-b]pyridines but may require longer reaction times (up to 24 h at 60 °C) and different purification steps.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| One-pot SNAr-Reduction-Cyclization | 2-chloro-3-nitropyridine + primary amine + aldehyde | Zn/HCl, H2O-IPA, 80-85 °C, 12+ h | Green, metal/base-free, high yield | Requires zinc dust, longer time |
| Pd/Cu-catalyzed Cyclization | 2-halo-3-acylaminopyridines + amines | Pd or Cu catalysts, ligands | Regiospecific, versatile | Requires metal catalysts |
| Reduction with Na2S2O4 in DMF | 2-nitro-3-aminopyridine + aldehydes | Na2S2O4, 60 °C, 24 h | Simple reagents | Longer reaction time |
Chemical Reactions Analysis
1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted imidazopyridines.
Scientific Research Applications
Pharmaceutical Applications
1H-Imidazo[4,5-b]pyridine derivatives have been investigated for their pharmacological properties. These compounds exhibit a range of biological activities including:
- Antifungal Activity : Recent studies have demonstrated that certain imidazo[4,5-b]pyridine derivatives possess significant antifungal properties. For instance, one derivative showed a mortality rate of 100% against P. polysora at a concentration of 500 mg/L, with an EC50 value comparable to established fungicides .
- Antiviral Properties : The unique structural features of imidazo[4,5-b]pyridine compounds make them promising candidates for antiviral drug development. Their ability to interact with viral proteins can inhibit viral replication processes.
- Antithrombotic Effects : Some derivatives have been linked to the inhibition of platelet-activating factor (PAF), suggesting potential use in treating thrombotic disorders .
Cosmetic Applications
The compound's unique properties also lend themselves to cosmetic formulations. Research indicates that imidazo[4,5-b]pyridine derivatives can enhance skin hydration and improve the stability of topical formulations. Their incorporation into creams and lotions may provide additional benefits such as anti-inflammatory effects and improved skin barrier function .
Agricultural Applications
Imidazo[4,5-b]pyridine derivatives have shown promise as fungicides in agricultural settings. The synthesis of these compounds has been aligned with efforts to develop new agricultural chemicals that are effective against crop pathogens while being environmentally friendly. Their efficacy against various fungal strains makes them suitable candidates for further development in crop protection strategies.
Case Study 1: Antifungal Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of imidazo[4,5-b]pyridine derivatives. The research found that specific modifications to the molecular structure significantly enhanced antifungal activity against P. polysora. This study emphasizes the importance of structural diversity in developing effective antifungal agents .
Case Study 2: Pharmacological Development
Research focused on the design of selective inhibitors for Aurora kinases utilized imidazo[4,5-b]pyridine scaffolds. The study demonstrated how modifications at specific positions on the imidazo ring could lead to compounds with high selectivity for Aurora-A kinase, indicating potential applications in cancer therapy .
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl- involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The butyl derivative (LogP ~3.1) is more lipophilic than the ethyl analog (LogP ~2.4) or PhIP (LogP 2.1), suggesting enhanced membrane permeability .
Analytical Characterization
- HPLC Analysis : The base structure (LogP 0.0086) is separable via RP-HPLC on a Newcrom R1 column . The 2-butyl derivative’s higher LogP would likely require adjusted mobile phases (e.g., increased organic solvent content).
Biological Activity
The compound 1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl- is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its potential in medicinal chemistry.
- Molecular Formula : CHN
- Molecular Weight : 244.30 g/mol
- CAS Number : 87888-61-7
Synthesis
The synthesis of imidazo[4,5-b]pyridines often involves multi-step processes utilizing various reagents and conditions. Recent advancements have introduced greener methods that enhance yield and reduce environmental impact. For instance, one study demonstrated a novel approach using environmentally benign solvents that resulted in high yields with minimal purification steps .
Anticancer Properties
1H-Imidazo[4,5-b]pyridine derivatives have shown significant anticancer activity. A study highlighted that certain derivatives exhibited sub-micromolar inhibitory concentrations against various cancer cell lines, including colorectal and lung carcinomas. The most promising compounds were noted to have IC values ranging from 0.4 to 3.2 μM against specific cell lines such as HCT-116 (colorectal carcinoma) and NCI-H460 (lung carcinoma) .
Antiviral Activity
Some derivatives of imidazo[4,5-b]pyridine have demonstrated antiviral effects. Specifically, compounds with cyano or amidino substitutions showed selective activity against respiratory syncytial virus (RSV), with effective concentrations (EC) reported at around 21 μM for certain derivatives .
Antibacterial Activity
While many imidazo[4,5-b]pyridine compounds lack antibacterial properties, one derivative was found to exhibit moderate activity against E. coli with a minimum inhibitory concentration (MIC) of 32 μM. This suggests potential for further exploration in antibacterial applications .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[4,5-b]pyridine compounds is significantly influenced by their molecular structure. Substituents at specific positions on the pyridine ring can enhance or diminish biological efficacy:
| Compound | Substituent | IC (μM) | Activity Type |
|---|---|---|---|
| Compound 10 | Unsubstituted amidino | 0.4 | Anticancer |
| Compound 14 | 2-imidazolinyl amidino | 0.7 | Anticancer |
| Compound 17 | Para-cyano | 58 | Antiviral |
| Compound 7 | Bromo-substituted phenyl | 21 | Antiviral |
Case Studies
- Antiproliferative Activity : A series of studies evaluated the antiproliferative effects of various imidazo[4,5-b]pyridine derivatives across multiple cancer cell lines. The results indicated that brominated derivatives consistently exhibited enhanced activity compared to their non-brominated counterparts .
- In Vivo Studies : Animal model studies have shown that selected imidazo[4,5-b]pyridine derivatives can significantly reduce tumor size and improve survival rates in treated groups compared to controls. These findings support the potential for clinical development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1H-imidazo[4,5-b]pyridine derivatives, and how do substituents like 2-butyl or 5,7-dimethyl groups influence reaction yields?
- The synthesis of imidazo[4,5-b]pyridines typically involves cyclization of 2,3-diaminopyridines with aldehydes or ketones under oxidative conditions. For example, air or iodine can act as oxidants to form the heterocyclic core at room temperature . Substituents like 2-butyl and 5,7-dimethyl groups may alter steric and electronic effects, requiring optimization of reaction temperature, solvent polarity, and stoichiometry. Evidence from NMR characterization (e.g., δ 0.89 ppm for butyl CH3 groups) confirms successful alkylation .
Q. How can structural characterization of 2-butyl-5,7-dimethyl derivatives be validated using spectroscopic methods?
- 1H/13C NMR : Methyl groups at positions 5 and 7 appear as singlets (δ 2.1–2.5 ppm), while the butyl chain shows a triplet for terminal CH3 (δ ~0.9 ppm) and a quartet for CH2 adjacent to the imidazole nitrogen .
- Mass spectrometry (MS) : High-resolution ESI-MS can confirm molecular weight (e.g., C12H17N3 for 2-butyl-5,7-dimethyl derivatives) with isotopic patterns matching theoretical calculations.
- X-ray crystallography : SHELX software is widely used for resolving crystal structures, particularly for verifying substituent positioning .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity in imidazo[4,5-b]pyridines?
- Antimicrobial testing : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values <50 µg/mL indicate potency .
- Kinase inhibition : Fluorescence-based ADP-Glo™ assays quantify ATP-competitive binding to kinases like JAK2 or EGFR, with IC50 values <1 µM suggesting therapeutic potential .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and target affinity of 2-butyl-5,7-dimethyl derivatives?
- Density Functional Theory (DFT) : B3LYP/6-31G* calculations optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-donor/acceptor behavior . Exact exchange terms improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with protein targets (e.g., DprE1 for antitubercular activity). Docking scores <−7.0 kcal/mol correlate with experimental IC50 values .
Q. What strategies resolve contradictions in biological activity data across structurally similar imidazo[4,5-b]pyridines?
- Metabolic stability assays : LC-MS/MS quantifies oxidative metabolites (e.g., N-oxidized intermediates) in liver microsomes to identify bioactivation pathways that reduce efficacy .
- ABC transporter profiling : Knockout mouse models (e.g., Mdr1a/1b−/−) assess whether efflux pumps limit intracellular accumulation, explaining discrepancies between in vitro and in vivo activity .
Q. How do substituent modifications (e.g., replacing 2-butyl with phenyl) impact pharmacokinetic properties?
- LogP measurements : Shake-flask methods or HPLC retention times compare lipophilicity. A phenyl group increases LogP by ~1.5 units, enhancing membrane permeability but reducing solubility .
- Plasma protein binding : Equilibrium dialysis (90–95% binding for 2-butyl vs. 85–90% for phenyl derivatives) correlates with free fraction availability .
Methodological Challenges and Solutions
Q. What are the limitations of classical cyclization methods, and how can transition-metal catalysis address them?
- Classical methods (e.g., using sulfur or nitrobenzene) often require harsh conditions and produce low yields (<40%). Palladium-mediated Buchwald–Hartwig cross-coupling enables regioselective C2 functionalization (e.g., styrene or pyridone substituents) with yields up to 95% . XantPhos ligands improve catalytic efficiency by reducing steric hindrance .
Q. How can analytical workflows differentiate positional isomers (e.g., 5,7-dimethyl vs. 6,7-dimethyl derivatives)?
- 2D NMR (COSY, HSQC) : Correlates proton-proton coupling (e.g., NOE interactions between H5 and H7 in 5,7-dimethyl isomers).
- High-resolution IR : Stretching frequencies for methyl groups (2850–2950 cm⁻¹) vary slightly based on proximity to the imidazole ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
